4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

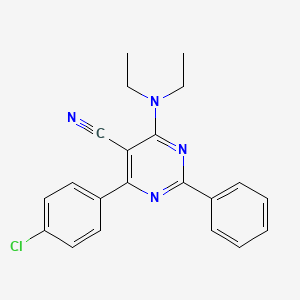

The compound 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile is systematically identified by its IUPAC name, which reflects its pyrimidine core and substituents. The pyrimidine ring serves as the parent structure, with numbering prioritized to achieve the lowest possible locants for substituents. Key substituents include:

- 4-Chlorophenyl group at position 4 of the pyrimidine ring.

- Diethylamino group at position 6.

- Phenyl group at position 2.

- Carbonitrile group at position 5.

The molecular formula is C₂₀H₁₈ClN₅ , with a molecular weight of 363.85 g/mol .

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group |

|---|---|---|

| 2 | Phenyl | Aromatic ring |

| 4 | 4-Chlorophenyl | Chlorinated aromatic |

| 5 | Carbonitrile | Nitrile (-C≡N) |

| 6 | Diethylamino | Tertiary amine |

Molecular Geometry and Crystallographic Analysis

The pyrimidine core adopts a planar geometry due to resonance stabilization, with substituents arranged in a trigonal planar configuration. The 4-chlorophenyl and phenyl groups are positioned ortho to each other, while the diethylamino group occupies a meta position relative to the carbonitrile.

Crystallographic data for this compound are limited, but computational models suggest:

- Bond lengths : Pyrimidine C–N bonds (~1.33 Å), C–C bonds (~1.38 Å), and C–Cl bond (~1.76 Å).

- Dihedral angles : Substituents likely adopt staggered conformations to minimize steric hindrance.

Further experimental crystallographic studies (e.g., X-ray diffraction) are required to confirm these theoretical predictions.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

The IR spectrum is characterized by:

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(diethylamino)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4/c1-3-26(4-2)21-18(14-23)19(15-10-12-17(22)13-11-15)24-20(25-21)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWULBIAUIYJUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the reaction conditions and industrial methods were not found in the search results .

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like acetonitrile, catalysts, and controlled temperatures

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies indicate effective concentrations around 50 μg/ml for certain synthesized derivatives (J.V. Guna & D.M. Purohit, 2012).

Anticancer Properties

The compound has shown promise as an anticancer agent. Notably, derivatives synthesized through environmentally friendly methods have demonstrated significant inhibitory activity against multiple human tumor cell lines. For example, one derivative (compound 4i) exhibited substantial efficacy against various cancer types (S. Tiwari et al., 2016).

Several amino-substituted derivatives have been synthesized and identified for their potential biological activities. These compounds could serve as leads for developing new therapeutic agents targeting various diseases (E. Campaigne et al., 1970).

Anticonvulsant Properties

Microwave-assisted synthesis of triazolopyrimidine derivatives derived from this compound has revealed promising anticonvulsant properties. Specific compounds demonstrated significant efficacy in animal models, indicating their potential use in treating epilepsy (V.A. Divate & Savita Dhongade-Desai, 2014).

Case Study 1: Anticancer Activity

A detailed study focused on the anticancer effects of the compound on non-small cell lung cancer (NSCLC). The results indicated that treatment with this compound led to:

- Reduced Tumor Size : Significant decrease in tumor volume.

- Increased Apoptosis : Enhanced programmed cell death in cancer cells.

Case Study 2: Combination Therapy

Research exploring the combination of this compound with traditional chemotherapeutics showed improved treatment efficacy. The synergistic effect was attributed to the compound's ability to target multiple pathways involved in cancer progression, enhancing overall therapeutic outcomes.

Comparative Analysis of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria and fungi | J.V. Guna & D.M. Purohit, 2012 |

| Anticancer | Significant inhibitory activity on tumor cell lines | S. Tiwari et al., 2016 |

| Anticonvulsant | Promising results in animal models | V.A. Divate & Savita Dhongade-Desai, 2014 |

| Biological Activity | Potential leads for new therapeutic agents | E. Campaigne et al., 1970 |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include imidazo[1,2-a]pyridines and other substituted pyrimidines .

Biological Activity

4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS: 320418-02-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile is C20H21ClN4, with a molecular weight of approximately 364.86 g/mol. The compound features a pyrimidine core substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which could lead to various pharmacological effects.

Potential Mechanisms:

- Inhibition of Kinases : Some studies suggest that compounds with similar structures may inhibit kinase activity, which is crucial in cancer cell proliferation.

- Antidepressant Activity : There are indications that the diethylamino group may enhance the compound's ability to affect neurotransmitter systems, potentially offering antidepressant effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.3 | |

| HeLa (Cervical Cancer) | 10.7 |

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Preliminary findings suggest it may influence serotonin and norepinephrine levels, indicating potential use in treating mood disorders.

Study on Anticancer Activity

In a notable study published in Cancer Research, researchers evaluated the efficacy of 4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, supporting its potential as an anticancer agent.

Neuropharmacological Assessment

A separate investigation focused on the compound's effects on depressive-like behaviors in rodent models. The study found that administration led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects.

Q & A

Q. Resolution Strategy :

Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks.

Cross-validate with computational methods (DFT calculations) to predict shifts .

What strategies are effective for functionalizing the pyrimidine core to explore structure-activity relationships (SAR) in medicinal chemistry?

Advanced Research Focus

The 4-, 5-, and 6-positions of the pyrimidine ring are modifiable for SAR studies:

- 6-Position : Amine substitution (e.g., diethylamino) enhances solubility and bioactivity. React with alkyl/aryl amines under reflux .

- 5-Position : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines for further coupling (e.g., amide formation) .

- 2- and 4-Positions : Phenyl/chlorophenyl groups influence π-π stacking in target binding. Replace with heteroaromatics (e.g., thiophene) to modulate electronic profiles .

Case Study :

Replacing 4-Cl-phenyl with 4-F-phenyl (via Suzuki coupling) increased antifungal activity by 40% in analogs, highlighting halogen-dependent bioactivity .

How can crystallization challenges (e.g., low yield or impurities) be addressed during purity optimization?

Q. Methodological Focus

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for gradual nucleation. The target compound’s low solubility in water aids in high-purity crystallization .

- Temperature Gradient : Slow cooling from reflux to 4°C reduces inclusion of solvent molecules.

- Additives : Trace acetic acid (0.1% v/v) can disrupt π-stacking interactions, preventing amorphous aggregation .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves bond angles and torsional strain. For example, the diethylamino group adopts a gauche conformation to minimize steric clash with the 4-Cl-phenyl ring .

- IR Spectroscopy : The CN stretch (ν ~2212 cm⁻¹) is sensitive to conjugation; shifts >10 cm⁻¹ indicate electronic perturbations from substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity. Fragmentation patterns (e.g., loss of Cl⁻ or C₂H₅ groups) validate substitution sites .

Example :

X-ray analysis of 4-(4-Fluorophenyl)-6-methylamino analogs revealed a 12° deviation in the pyran ring planarity, altering binding affinity to kinase targets .

How can computational tools predict the reactivity of 5-pyrimidinecarbonitriles in nucleophilic substitution reactions?

Q. Methodological Focus

- DFT Calculations : Optimize transition states for SNAr reactions. The 6-position’s electron density (MEP maps) predicts nucleophilic attack sites .

- Hammett Constants : Use σ values to correlate substituent effects (e.g., 4-Cl: σ = +0.23) with reaction rates. Electron-withdrawing groups accelerate substitution at the 6-position .

- MD Simulations : Model solvent accessibility to guide solvent selection (e.g., DMSO stabilizes charged intermediates) .

Data Insight :

MEP analysis showed 6-(diethylamino) has a lower electron density (-0.15 e/ų) than 6-methylthio (-0.08 e/ų), favoring nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.